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Abstract: Lometrexol (5,10-dideazatetrahydrofolic acid, DDATHF) is a potent, second-

generation antifolate antimetabolite designed to selectively inhibit de novo purine biosynthesis.

[1][2] Its primary mechanism of action is the tight-binding inhibition of glycinamide

ribonucleotide formyltransferase (GARFT), a crucial enzyme in the pathway responsible for the

synthesis of purine nucleotides essential for DNA and RNA replication.[1][3] This targeted

inhibition leads to the depletion of intracellular purine pools, resulting in cell cycle arrest and

apoptosis, particularly in rapidly proliferating cancer cells.[4] Lometrexol has demonstrated

significant antitumor activity in preclinical models, including those resistant to first-generation

antifolates like methotrexate. However, its clinical development has been marked by challenges

related to cumulative hematological toxicity, primarily thrombocytopenia and mucositis. This

toxicity has been effectively managed through co-administration of folic acid, which appears to

protect normal tissues without compromising antitumor efficacy. This guide provides a

comprehensive overview of the pharmacological profile of Lometrexol, detailing its mechanism

of action, enzyme inhibition, in vitro activity, pharmacokinetic properties, and key experimental

protocols.

Mechanism of Action
Lometrexol exerts its cytotoxic effects by targeting the de novo purine synthesis pathway, a

fundamental process for cell growth and division. Unlike methotrexate, which primarily inhibits
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dihydrofolate reductase (DHFR), Lometrexol is a highly selective inhibitor of glycinamide

ribonucleotide formyltransferase (GARFT).

GARFT catalyzes the transfer of a formyl group to glycinamide ribonucleotide (GAR), an early

and essential step in the formation of the purine ring. By binding tightly to GARFT, Lometrexol

blocks this reaction, leading to a rapid and sustained depletion of intracellular purine

ribonucleotides (ATP, GTP, dATP, dGTP). This purine starvation halts DNA and RNA synthesis,

induces cell cycle arrest in the S phase, and ultimately triggers apoptosis. Lometrexol requires

intracellular polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS) to become

fully active, as the polyglutamated forms are more potent inhibitors of GARFT and are retained

more effectively within the cell.

In addition to its primary target, Lometrexol has also been identified as a potent inhibitor of

human Serine hydroxymethyltransferase (SHMT), an enzyme involved in one-carbon

metabolism that provides the building blocks for nucleotide synthesis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


De Novo Purine Synthesis Pathway

Cellular Effects

PRPP

PRA

Multiple
Steps

Glycinamide
Ribonucleotide (GAR)

Multiple
Steps

Formylglycinamide
Ribonucleotide (FGAR)

GARFT
(Glycinamide Ribonucleotide

Formyltransferase)

Purine Nucleotides
(ATP, GTP)

Multiple
Steps

DNA & RNA
Synthesis

Purine Depletion

Pathway Blocked

Lometrexol

Inhibits

S Phase Arrest

Apoptosis

Click to download full resolution via product page

De novo purine synthesis pathway and Lometrexol's point of inhibition.
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Quantitative Pharmacological Data
Enzyme Inhibition Profile
Lometrexol is a potent inhibitor of GARFT. Its inhibitory constant (Ki) has been determined in

enzymatic assays, and it shows greater potency than its predecessor antifolates.

Compound Target Enzyme
Inhibition Constant
(Ki)

Notes

Lometrexol GARFT

Not explicitly stated,

but a reference point

for comparison.

A tight-binding

inhibitor.

LY309887 GARFT 6.5 nM

A second-generation

inhibitor, 9-fold more

potent than

Lometrexol.

Lometrexol
human cytosolic

SHMT
Low micromolar range A secondary target.

In Vitro Antiproliferative Activity
The cytotoxic effect of Lometrexol has been evaluated against a panel of human cancer cell

lines. The half-maximal inhibitory concentration (IC50) is notably influenced by the

concentration of folic acid in the cell culture medium, with lower folate levels leading to

increased potency.
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Cell Line Cancer Type IC50 (nM)
Culture Conditions
/ Notes

CCRF-CEM Human Leukemia 2.9 -

IGROV-1 Ovarian Carcinoma 16
In the presence of 200

nM folic acid.

OVCAR3 Ovarian Carcinoma 50
In medium containing

2.27 µM folic acid.

OVCAR3 Ovarian Carcinoma 2
In folic acid-free

medium.

L1210 Murine Leukemia
Induces rapid growth

inhibition at 1-30 µM.

Pharmacokinetic Parameters
Pharmacokinetic studies in humans have shown that Lometrexol follows a multi-compartment

model and is primarily eliminated through the kidneys.

Table 3: Human Pharmacokinetic Parameters of Lometrexol

Parameter Mean Value (± SD) Study Population / Notes

Model Three-compartment Phase I study patients.

Clearance 1.6 ± 0.6 L/h/m²

Volume of Distribution (Vd) 8.9 ± 4.1 L/m²

t½ α (alpha half-life) 0.23 ± 0.1 h

t½ β (beta half-life) 2.9 ± 1.4 h

t½ γ (gamma half-life) 25.0 ± 48.7 h

| Renal Elimination | 85 ± 16% | % of dose recovered unchanged in urine within 24h. |

Detailed Experimental Protocols
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GARFT Enzyme Inhibition Assay (Spectrophotometric
Method)
This protocol determines the inhibitory activity of Lometrexol against purified GARFTase by

monitoring product formation.

Principle: The enzymatic activity of GARFTase is measured by monitoring the increase in

absorbance at 295 nm, which corresponds to the formation of 5,8-dideazatetrahydrofolate

from the substrate 10-formyl-5,8-dideazafolate (10-CHODDF).

Materials:

Purified human GARFTase

α,β-glycinamide ribonucleotide (GAR)

10-formyl-5,8-dideazafolate (10-CHODDF)

Lometrexol disodium

0.1 M HEPES buffer, pH 7.5

DMSO

UV-transparent 96-well plate

Spectrophotometer

Procedure:

Prepare a stock solution of Lometrexol in DMSO and create serial dilutions.

In a 96-well plate, prepare a 150 µL reaction mixture containing 30 µM GAR, 5.4 µM 10-

CHODDF, and varying concentrations of Lometrexol in HEPES buffer.

Pre-incubate the plate at 37°C.

Initiate the reaction by adding 150 µL of 20 nM purified GARFTase to each well.
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Immediately shake the plate and begin monitoring the increase in absorbance at 295 nm

over time.

Data Analysis:

Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

Determine the Ki value by fitting the initial rates against the inhibitor concentrations using

appropriate enzyme inhibition models, such as the Morrison equation for tight-binding

inhibitors.
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Dispense into 96-Well Plate
& Pre-incubate at 37°C

Initiate Reaction
(Add Purified GARFTase)

Monitor Absorbance at 295 nm
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Workflow for the GARFT enzyme inhibition assay.

In Vitro Cell Proliferation Assay (MTT Method)
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This assay assesses the cytotoxic effect of Lometrexol on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric assay that measures the metabolic activity of viable cells. Mitochondrial

dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan

crystals, the amount of which is proportional to the number of viable cells.

Materials:

Cancer cell line of interest

Lometrexol disodium

Complete cell culture medium (e.g., RPMI-1640)

MTT solution (5 mg/mL in PBS)

DMSO

96-well plates

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL

of medium and incubate overnight.

Drug Treatment: Prepare serial dilutions of Lometrexol in culture medium. Replace the old

medium with 100 µL of medium containing the different Lometrexol concentrations. Include

a vehicle control.

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals. Gently shake the plate for 15-20 minutes.
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Absorbance Reading: Measure the absorbance at 570 nm using a multi-well

spectrophotometer.

Data Analysis:

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Determine the IC50 value by plotting the percentage of cell viability against the log of the

Lometrexol concentration and fitting the data to a sigmoidal dose-response curve.
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Workflow for the MTT cell proliferation assay.

In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of Lometrexol in an animal model.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors

are established, the mice are treated with Lometrexol, and tumor growth is monitored over

time to assess drug efficacy.

Materials:

Immunocompromised mice (e.g., athymic nude or SCID)

Human cancer cell line

Lometrexol for injection (reconstituted in a suitable vehicle like saline)

Sterile PBS

Matrigel (optional)

Calipers

Procedure:

Tumor Cell Implantation: Harvest cancer cells and resuspend them in sterile PBS or a

PBS/Matrigel mixture at a concentration of 1-10 x 10^6 cells per 100 µL. Inject the cell

suspension subcutaneously into the flank of each mouse.

Tumor Growth Monitoring: Allow tumors to grow until they reach a palpable size (e.g., 100-

200 mm³).

Randomization & Treatment: Randomize mice into treatment and control (vehicle) groups.

Drug Administration: Administer Lometrexol via the desired route (e.g., intraperitoneal or

intravenous injection) at a pre-determined dose and schedule.
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Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and

calculate tumor volume using the formula: (Length × Width²) / 2. Monitor the body weight

and general health of the mice.

Data Analysis:

Plot mean tumor growth curves for each group over time.

Calculate the tumor growth inhibition (TGI) at the end of the study to quantify efficacy.

Excise tumors at the end of the study for further analysis (e.g., weight, histology).

Quantification of Lometrexol in Plasma (HPLC Method)
This protocol is for the measurement of Lometrexol concentrations in biological samples.

Principle: Lometrexol is extracted from plasma proteins, potentially oxidized to form a

fluorescent derivative, and then separated and quantified using reversed-phase high-

performance liquid chromatography (HPLC) with either fluorescence or electrochemical

detection.

Materials:

Plasma samples

Perchloric acid or Acetonitrile (for protein precipitation)

Ammonium formate buffer

Manganese dioxide (MnO2) for oxidation (for fluorescence method)

C18 or Phenyl reversed-phase HPLC column

HPLC system with fluorescence or electrochemical detector

Procedure (General Steps):

Sample Preparation:
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Acidify plasma samples to dissociate Lometrexol from binding proteins.

Precipitate proteins using an acid (e.g., perchloric acid) or an organic solvent (e.g.,

acetonitrile).

Centrifuge to pellet the precipitated protein and collect the supernatant.

Oxidation (for Fluorescence Detection): Heat the protein-free extract with MnO2 to create

a fluorescent derivative.

Chromatographic Separation: Inject the prepared sample onto the HPLC column. Elute

Lometrexol using a mobile phase, typically a mixture of an organic solvent (e.g.,

acetonitrile) and a buffer (e.g., ammonium formate or sodium acetate).

Detection: Detect the compound using either its native electrochemical properties or its

induced fluorescence.

Data Analysis:

Generate a standard curve using known concentrations of Lometrexol spiked into blank

plasma.

Quantify the Lometrexol concentration in unknown samples by comparing their peak areas

or heights to the standard curve. The lower limit of quantification is typically around 5 nM

or 5 ng/mL.

Measurement of Intracellular Purine Nucleotides (HPLC
Method)
This protocol quantifies the downstream effect of Lometrexol on purine pools.

Principle: Intracellular nucleotides are extracted from cells and separated by ion-paired

reversed-phase HPLC or hydrophilic interaction liquid chromatography (HILIC), followed by

quantification using UV or mass spectrometry (MS) detection.

Materials:

Cell pellets from treated and untreated cells
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Extraction solvent (e.g., perchloric acid or methanol/water mixture)

HPLC or UPLC system with UV or MS detector

C18 or Amide HILIC column

Mobile phase buffers (e.g., ammonium acetate or tributylamine/acetic acid)

Procedure:

Cell Harvesting: Rapidly harvest and wash cells to remove extracellular medium.

Extraction: Lyse the cells and precipitate macromolecules using a cold extraction solvent.

Neutralization & Clarification: If using an acid, neutralize the extract. Centrifuge to remove

cell debris.

Chromatographic Separation: Inject the clarified extract onto the HPLC column. Use a

gradient elution to separate the different purine nucleotides (e.g., IMP, AMP, GMP, ATP,

GTP).

Detection & Quantification: Monitor the column eluent by UV absorbance (around 254-270

nm) or by mass spectrometry for higher specificity and sensitivity.

Data Analysis:

Identify nucleotide peaks based on the retention times of known standards.

Quantify the amount of each nucleotide by integrating the peak area and comparing it to a

standard curve.

Compare the nucleotide pool sizes in Lometrexol-treated cells to those in control cells to

determine the extent of purine depletion.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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